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molecular formula C8H6BrNOS B1280375 2-Bromo-6-methoxybenzothiazole CAS No. 2941-58-4

2-Bromo-6-methoxybenzothiazole

Cat. No. B1280375
M. Wt: 244.11 g/mol
InChI Key: YNONWDJSSPJFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700616B2

Procedure details

Under N2, in a sealed tube, to 22 (19.7 mmol) in DMF 50 ml, 1-iodo-4-nitrobenzene (21.6 mmol), cesium carbonate (19.6 mmol), palladium acetate (0.98 mmol), copper bromide (0.2 mmol) and tributylphosphine (1.9 mmol) were added. The reaction was stirred at 150° C. overnight and, after cooling to room temperature, the mixture was extracted with ethyl acetate. The organic layer was then washed (3 times) with water, dried over Na2SO4 and the solvent removed via a rotary evaporator. The residue was purified by chromatography on silica gel using 9:1 hexane/ethyl acetate as the eluent to yield 4.62 g (81%) of 23 as a yellow solid.
Name
Quantity
19.7 mmol
Type
reactant
Reaction Step One
Quantity
21.6 mmol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.6 mmol
Type
reactant
Reaction Step One
Quantity
1.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.98 mmol
Type
catalyst
Reaction Step One
Name
copper bromide
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Yield
81%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.I[C:14]1[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(P(CCCC)CCCC)CCC>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu](Br)Br>[CH3:12][O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([C:14]3[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=3)[S:3][C:4]=2[CH:10]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
19.7 mmol
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
21.6 mmol
Type
reactant
Smiles
IC1=CC=C(C=C1)[N+](=O)[O-]
Name
cesium carbonate
Quantity
19.6 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.9 mmol
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.98 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
copper bromide
Quantity
0.2 mmol
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 150° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was then washed (3 times) with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed via a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel using 9:1 hexane/ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC2=C(N=C(S2)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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